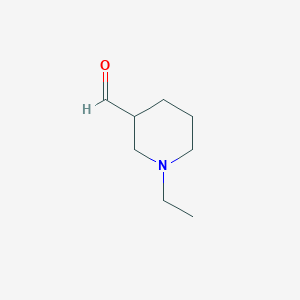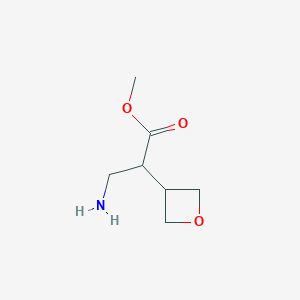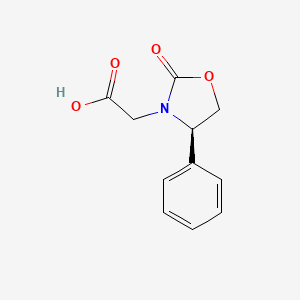
(R)-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds that have been widely studied for their potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a chiral center in this compound makes it particularly interesting for research in stereochemistry and asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid typically involves the formation of the oxazolidinone ring followed by the introduction of the acetic acid moiety. One common method is the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other structures.
Substitution: The phenyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid can be used as a chiral building block for the synthesis of more complex molecules. Its chiral center makes it valuable for studying stereochemical effects in reactions and for developing asymmetric synthesis methods.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Oxazolidinones are known for their antibacterial properties, and derivatives of this compound could be screened for activity against various pathogens.
Medicine
In medicine, ®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of fine chemicals or as an intermediate in the synthesis of other valuable compounds. Its chiral nature makes it particularly useful for producing enantiomerically pure substances.
Wirkmechanismus
The mechanism of action of ®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazolidinone ring could play a key role in binding to these targets, while the acetic acid moiety might influence the compound’s solubility and distribution in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid include other oxazolidinone derivatives such as linezolid and tedizolid, which are used as antibiotics. These compounds share the oxazolidinone core structure but differ in their substituents, leading to variations in their biological activity and pharmacokinetic properties.
Uniqueness
What sets ®-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid apart is its specific combination of the oxazolidinone ring and the acetic acid moiety, along with its chiral center
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
PUKMRNJLFMISMT-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-thiaspiro[3.3]heptan-6-ol](/img/structure/B13333585.png)
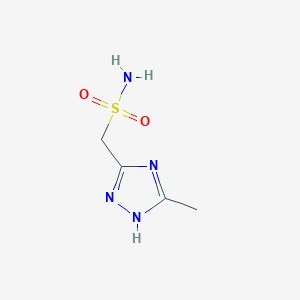

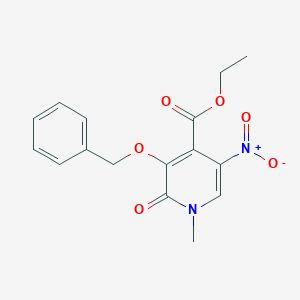
![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)
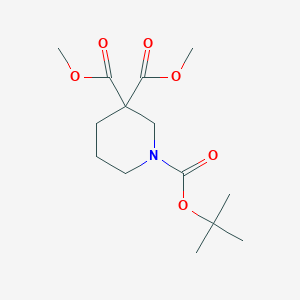
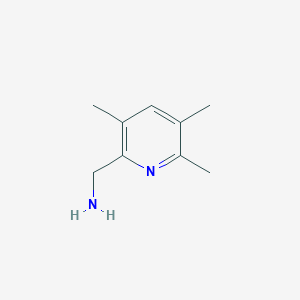

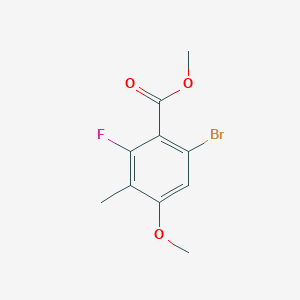
![5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one](/img/structure/B13333651.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
